molecular formula C12H16ClN3O B1477152 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098015-54-2

3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477152
CAS No.: 2098015-54-2
M. Wt: 253.73 g/mol
InChI Key: MMDJERIABROLQC-UHFFFAOYSA-N
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Description

3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Material Applications

Hexaazatriphenylene (HAT) derivatives, sharing structural features with pyrazine-based compounds, highlight the importance of N-containing polyheterocyclic aromatic systems in designing materials for a wide range of applications. HAT derivatives have been utilized in n-type semiconductors, sensors, nonlinear optical chromophores, and liquid crystals, showcasing the versatility of such compounds in organic materials and nanoscience (Segura et al., 2015).

Anticancer Drug Development

Research on compounds synthesized in the laboratory for their tumor specificity and keratinocyte toxicity indicates the potential for developing new types of anticancer drugs. Compounds like 3-styrylchromones and 3-styryl-2H-chromenes have shown promise due to their high tumor specificity and minimal keratinocyte toxicity, suggesting the potential for chemical modification to enhance therapeutic efficacy (Sugita et al., 2017).

Catalytic Applications

Studies on the catalytic aromatization of hydrocarbons, such as cycloheptane, have been conducted to understand the mechanisms underlying these reactions. These insights are valuable for refining processes in the chemical industry, where the efficiency and selectivity of catalysts are of paramount importance (Pines & Nogueira, 1981).

Chemical Synthesis and Analysis

Research into the controllable and selective catalytic oxidation of cyclohexene, which can lead to a variety of industrially relevant products, underscores the significance of fine-tuning chemical reactions for specific outcomes. This area of study is crucial for developing synthetic pathways that are efficient, selective, and environmentally friendly (Cao et al., 2018).

Neurobiological Research

The exploration of compounds like tianeptine, which bears structural similarities to tricyclic antidepressants, reveals the importance of chemical structure in modulating the function of neurotransmitter systems. Tianeptine's effects on neuroplasticity, mood, and anxiety provide a template for how novel compounds might be developed to target specific neurobiological pathways (McEwen & Olié, 2005).

Mechanism of Action

Target of Action

The primary target of 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is the 3Cl protease . This protease is crucial for the replication of certain viruses, including SARS-CoV-2 .

Mode of Action

This compound, also known as nirmatrelvir, exerts its antiviral efficacy by inhibiting the 3Cl protease . By blocking this enzyme, the compound prevents the virus from replicating within the host cell .

Biochemical Pathways

The exact biochemical pathways affected by 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[31It is known that the compound interferes with the viral replication process by inhibiting the 3cl protease . This protease cleaves several sites in the viral polyprotein, a necessary step for the virus to replicate .

Pharmacokinetics

The pharmacokinetics of 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[31It is known that the compound is orally bioavailable , suggesting that it can be absorbed into the bloodstream when taken by mouth. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are subjects of ongoing research.

Result of Action

The primary result of the action of this compound is the inhibition of viral replication . By blocking the 3Cl protease, the compound prevents the virus from replicating within the host cell . This can help to reduce the severity and duration of viral infections.

Properties

IUPAC Name

3-(3-chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-2-17-10-8-5-9(10)7-16(6-8)12-11(13)14-3-4-15-12/h3-4,8-10H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDJERIABROLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.